molecular formula C10H9N3O B8694040 2-ethoxy-1H-benzimidazole-6-carbonitrile

2-ethoxy-1H-benzimidazole-6-carbonitrile

Cat. No. B8694040
M. Wt: 187.20 g/mol
InChI Key: LFVTYPMTPYGFKJ-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

A solution of 3,4-diaminobenzonitrile (400 mg) in ethyl orthoformate (6.48 ml) was added AcOH (238 mg), followed by stirring at 80° C. for 2 hours. The reaction solution was cooled to room temperature, and partitioned between EtOAc and a 1M aqueous NaOH solution. The organic layer was washed with saturated brine, dried over anhydrous Na2SO3, and then collected by filtration, and the filtrate was concentrated, and purified by silica gel chromatography to obtain 2-ethoxy-1H-benzimidazole-6-carbonitrile (164 mg) as colorless powders.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
238 mg
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
6.48 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH2:10])[C:5]#[N:6].CC(O)=O.[CH:15]([O-])([O-])[O:16][CH2:17][CH3:18]>>[CH2:17]([O:16][C:15]1[NH:1][C:2]2[CH:3]=[C:4]([C:5]#[N:6])[CH:7]=[CH:8][C:9]=2[N:10]=1)[CH3:18]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1N
Name
Quantity
238 mg
Type
reactant
Smiles
CC(=O)O
Name
ethyl orthoformate
Quantity
6.48 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO3
FILTRATION
Type
FILTRATION
Details
collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=NC2=C(N1)C=C(C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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